molecular formula C12H11Br2NO2 B3302135 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid CAS No. 91571-17-4

4-(2,6-dibromo-1H-indol-3-yl)butanoic acid

Cat. No.: B3302135
CAS No.: 91571-17-4
M. Wt: 361.03
InChI Key: HKLILNGKZVGNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid is a chemical compound with the molecular formula C12H11Br2NO2. It is a derivative of indole-3-butyric acid, which is known for its role as a plant hormone in the auxin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid typically involves the bromination of indole-3-butyric acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of indole-3-butyric acid.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid is unique due to the presence of both the butanoic acid side chain and the dibromo substitution on the indole ring. This combination imparts unique chemical reactivity and potential biological activities that are not observed in its simpler analogs .

Biological Activity

The compound 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, Mannich bases, which include various indole derivatives, have shown antiproliferative activity against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These compounds are believed to exert their effects through mechanisms such as inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The structure-activity relationship of indole derivatives suggests that modifications at specific positions can enhance enzyme inhibitory activities. For example, studies on related compounds indicate that proper substituents at the indole position can optimize inhibition of enzymes like steroid 5 alpha-reductase , which is crucial in prostate cancer development . Although specific data on this compound is limited, its structural similarities to other active indoles suggest it may also inhibit similar targets.

Antioxidant Activity

Indole derivatives have been noted for their antioxidant properties. Indole-3-butyric acid (IBA), a related compound, has demonstrated protective effects against oxidative stress in various biological systems. It has been shown to mitigate lipid peroxidation in thyroid tissues exposed to oxidative damage . This suggests that this compound may possess similar protective capabilities.

Study 1: Antiproliferative Effects

A study assessing the antiproliferative effects of various Mannich bases highlighted the importance of structural features in determining biological activity. Compounds similar to this compound were evaluated for their cytotoxicity against human cancer cell lines. The results showed that specific modifications could enhance activity significantly, with IC50 values often below 10 µM for potent compounds .

Study 2: Enzyme Inhibition Mechanisms

In another investigation focusing on enzyme inhibition, derivatives of indole were synthesized and tested for their ability to inhibit steroid 5 alpha-reductase. The findings revealed that certain structural configurations led to high potency, with one derivative exhibiting an IC50 value of 3.3 nM . This underscores the potential for this compound to be developed as a therapeutic agent targeting similar pathways.

Study 3: Antioxidant Properties

Research on IBA demonstrated its effectiveness in protecting against oxidative stress-induced damage in porcine thyroid homogenates. The study found that IBA could significantly reduce malondialdehyde levels—a marker of lipid peroxidation—indicating its role as an antioxidant . This property may extend to related compounds like this compound.

Comparative Analysis Table

Compound Activity IC50 Value Target
This compoundPotential anticancer activityTBDVarious cancer cell lines
Indole-3-butyric acidAntioxidantEffective at low concentrationsLipid peroxidation
Mannich bases (various derivatives)Antiproliferative<10 µMHeLa, HepG2, A549
Steroid 5 alpha-reductase inhibitorsEnzyme inhibition3.3 nMProstate cancer

Properties

IUPAC Name

4-(2,6-dibromo-1H-indol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2NO2/c13-7-4-5-8-9(2-1-3-11(16)17)12(14)15-10(8)6-7/h4-6,15H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLILNGKZVGNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6-dibromo-1H-indol-3-yl)butanoic acid
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